molecular formula C13H15ClN2O2 B1388332 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride CAS No. 1185294-32-9

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

Cat. No.: B1388332
CAS No.: 1185294-32-9
M. Wt: 266.72 g/mol
InChI Key: UBOMZXQWFHZKIN-UHFFFAOYSA-N
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Description

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride typically involves the following steps:

  • Formation of 1-Methyl-1H-imidazole: : This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Alkylation: : The imidazole ring is then alkylated using ethyl bromide to introduce the ethyl group.

  • Introduction of the Benzoic Acid Moiety: : The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : Various nucleophiles, depending on the desired substitution product

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, amines

  • Substitution: : Substituted imidazoles, benzyl derivatives

Scientific Research Applications

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride: is unique due to its specific structural features, such as the presence of the ethyl group and the benzoic acid moiety. Similar compounds include:

  • Imidazole: : A simpler imidazole derivative without the additional functional groups.

  • Benzimidazole: : A compound with a fused benzene and imidazole ring.

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol: : A related compound with an alcohol group instead of the benzoic acid moiety.

This compound .

Properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-15-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13(16)17;/h2-5,8-9H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOMZXQWFHZKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
Reactant of Route 2
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
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2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
Reactant of Route 6
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

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